Cas no 2034237-05-1 (3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione)

3-[1-(2-Chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring an azetidine core linked to an oxazolidine-2,4-dione moiety via a 2-chlorobenzoyl group. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules. The presence of the oxazolidine-2,4-dione group suggests utility in constructing compounds with enhanced metabolic stability, while the chlorobenzoyl fragment may contribute to selective binding interactions. Its rigid azetidine scaffold offers conformational constraints, which can be advantageous in drug design for optimizing target engagement. The compound's synthetic versatility makes it valuable for exploring structure-activity relationships in medicinal chemistry research.
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione structure
2034237-05-1 structure
Product name:3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
CAS No:2034237-05-1
MF:C13H11ClN2O4
MW:294.690442323685
CID:5550045

3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
    • Inchi: 1S/C13H11ClN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2
    • InChI Key: PVEAJNHJBGDJLX-UHFFFAOYSA-N
    • SMILES: O1CC(=O)N(C2CN(C(=O)C3=CC=CC=C3Cl)C2)C1=O

3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6473-5210-25mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F6473-5210-30mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F6473-5210-2mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F6473-5210-4mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F6473-5210-1mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F6473-5210-3mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F6473-5210-5mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F6473-5210-5μmol
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F6473-5210-10μmol
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F6473-5210-10mg
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
2034237-05-1 90%+
10mg
$79.0 2023-07-05

Additional information on 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Recent Advances in the Study of 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS: 2034237-05-1)

The compound 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS: 2034237-05-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique azetidine and oxazolidine moieties, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route involving a key cyclization step catalyzed by palladium, which significantly enhanced the efficiency of the process. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further drug development.

Pharmacological evaluations of 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione have revealed its potential as an inhibitor of specific enzymatic targets. In vitro assays demonstrated its high affinity for serine hydrolases, a class of enzymes implicated in numerous disease pathways, including inflammation and cancer. Preliminary data from animal models suggest that the compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and minimal off-target effects. These findings were published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters.

Structural-activity relationship (SAR) studies have further elucidated the critical functional groups responsible for the compound's bioactivity. Modifications to the chlorobenzoyl moiety were found to significantly alter binding affinity, while the oxazolidine-2,4-dione core was identified as essential for maintaining inhibitory activity. Computational modeling and X-ray crystallography have provided insights into the compound's binding mode, facilitating the design of more potent derivatives. These advancements were summarized in a recent review article in Current Topics in Medicinal Chemistry.

In addition to its therapeutic potential, 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has also been explored as a tool compound in chemical biology. Its ability to selectively label active sites of target enzymes has enabled researchers to study enzyme dynamics and identify novel drug targets. A 2023 study in Nature Chemical Biology utilized this compound to probe the activity of serine hydrolases in live cells, offering new insights into their regulatory mechanisms.

Despite these promising developments, challenges remain in the clinical translation of 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione. Issues such as metabolic stability and potential toxicity in long-term use require further investigation. Ongoing research aims to address these concerns through structural optimization and advanced formulation strategies. Collaborative efforts between academia and industry are expected to accelerate the compound's progression into preclinical trials.

In conclusion, 3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS: 2034237-05-1) represents a promising scaffold for drug discovery, with demonstrated efficacy in targeting serine hydrolases and potential applications in chemical biology. Continued research into its synthesis, pharmacology, and therapeutic potential will be critical in realizing its full clinical value. The compound's unique structural features and bioactivity profile position it as a valuable asset in the ongoing quest for novel therapeutics.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.